Methyl 2-(3-fluorophenyl)-2-hydroxyacetate
Description
Methyl 2-(3-fluorophenyl)-2-hydroxyacetate is an organic compound characterized by a fluorophenyl group attached to a hydroxyacetate ester backbone. Its molecular formula is C₉H₉FO₃, with a molecular weight of 184.16 g/mol (calculated). The structure features a hydroxyl group and a fluorine atom at the 3-position of the phenyl ring, which influence its physicochemical properties and reactivity. This compound is likely utilized as a pharmaceutical intermediate, given the prevalence of fluorinated aromatic esters in drug development .
Properties
IUPAC Name |
methyl 2-(3-fluorophenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFWEOSCXQYXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-fluorophenyl)-2-hydroxyacetate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the hydroxylation of methyl 2-(3-fluorophenyl)acetate using a suitable oxidizing agent. This reaction can be performed under mild conditions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Methyl 2-(3-fluorophenyl)-2-oxoacetate.
Reduction: Methyl 2-(3-fluorophenyl)-2-hydroxyethanol.
Substitution: Methyl 2-(3-methoxyphenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl 2-(3-fluorophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(3-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity through electronic effects. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, highlighting differences in substituents, molecular weight, and applications:
Pharmacological and Industrial Relevance
- Pharmaceuticals : Fluorinated compounds like this compound are critical in designing CNS-active drugs, as fluorine can enhance blood-brain barrier penetration .
- Agrochemicals : Halogenated esters (e.g., ’s chloro-fluoro derivative) are precursors for herbicides and pesticides, leveraging halogen-induced stability against environmental degradation .
- Complex Heterocycles : Derivatives like Methyl 2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetate () demonstrate expanded applications in kinase inhibitors, underscoring the versatility of fluorophenyl esters in medicinal chemistry .
Biological Activity
Methyl 2-(3-fluorophenyl)-2-hydroxyacetate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
Chemical Structure and Properties
This compound features a hydroxyl group, a methoxy group, and a phenyl ring with a fluorine atom. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects .
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites on these targets, while the fluorine atom may enhance binding through electronic effects .
Key Mechanisms:
- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes, leading to decreased production of pro-inflammatory mediators .
- Receptor Modulation: The compound's structural features allow it to modulate receptor activity, potentially influencing various signaling pathways involved in disease processes .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation by inhibiting cyclooxygenase activity.
- Analgesic Properties: It may also possess analgesic effects, contributing to pain relief mechanisms.
- Antimicrobial Activity: Some studies have reported antimicrobial properties, although further investigation is needed to establish efficacy .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Enzyme Interaction | Demonstrated inhibition of cyclooxygenase enzymes, leading to reduced inflammatory markers. |
| Study 2 | Analgesic Activity | Reported significant pain relief in animal models when administered at specific dosages. |
| Study 3 | Antimicrobial Effects | Showed effectiveness against several bacterial strains in vitro, warranting further exploration in clinical settings. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
